[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Overview
Description
(Tert-butoxycarbonyl)aminoacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a 2-fluorophenyl acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways related to amino acids .
Result of Action
As an amino acid derivative, it could potentially influence protein synthesis and other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of (Tert-butoxycarbonyl)aminoacetic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Major Products
Deprotection: The major product is the free amine.
Substitution: The major products depend on the nucleophile used.
Coupling: The major products are peptides or other amide-containing compounds.
Scientific Research Applications
(Tert-butoxycarbonyl)aminoacetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of pharmaceuticals and drug candidates.
Industry: In the production of fine chemicals and intermediates for various applications.
Comparison with Similar Compounds
(Tert-butoxycarbonyl)aminoacetic acid can be compared with other Boc-protected amino acids and derivatives, such as:
[(Tert-butoxycarbonyl)amino]acetic acid: Lacks the fluorophenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
[(Tert-butoxycarbonyl)amino]phenylacetic acid: Similar structure but without the fluorine atom, which can affect its electronic properties and reactivity.
[(Tert-butoxycarbonyl)amino]cyclohexylacetic acid: Contains a cyclohexyl group instead of a fluorophenyl group, altering its steric and electronic characteristics.
These comparisons highlight the unique properties of (Tert-butoxycarbonyl)aminoacetic acid, such as its specific reactivity and stability, which make it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFATHQIUYUCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464831 | |
Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161330-30-9 | |
Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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